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Compound of Interest

Compound Name: 4-HO-Met

Cat. No.: B129817

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding affinity of 4-hydroxy-N-
methyl-N-ethyltryptamine (4-HO-MET), a synthetic tryptamine of significant interest in
neuropharmacology. This document summarizes quantitative binding data, details experimental
protocols from key studies, and visualizes relevant biological pathways and experimental
workflows to support further research and development.

Introduction

4-Hydroxy-N-methyl-N-ethyltryptamine, commonly known as 4-HO-MET or metocin, is a
structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1]
[2][3][4] As a non-selective serotonin receptor agonist, its pharmacological effects are believed
to be primarily mediated through its interaction with serotonin (5-hydroxytryptamine, 5-HT)
receptors, with a particularly high affinity for the 5-HT2A subtype.[1][2][5] Understanding the
precise binding profile of 4-HO-MET across various neurotransmitter receptors is crucial for
elucidating its mechanism of action, potential therapeutic applications, and overall safety
profile.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, uM) of 4-HO-MET for a range
of human receptors. The data is derived from studies utilizing radioligand binding assays with
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cell membranes expressing the respective recombinant human receptors. A lower Ki value
indicates a higher binding affinity.

Receptor Ki (M)

Serotonin Receptors

5-HT1A 0.228
5-HT2A 0.057
5-HT2C 0.141

Dopamine Receptors

D1 >25
D2 4
D3 6.7

Adrenergic Receptors

alA 9.7
02A 2.4
Other Targets

TAAR1 3.1
H1 0.82

Data sourced from publicly available information; specific primary literature reference for this
dataset is not provided in the source.[6]

Experimental Protocols

The following outlines a generalized experimental protocol for determining the receptor binding
affinity of a compound like 4-HO-MET, based on standard radioligand binding assay
methodologies. For specific details, consulting the primary literature is recommended.

General Radioligand Binding Assay Protocol
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Objective: To determine the binding affinity (Ki) of 4-HO-MET for a specific receptor subtype

(e.g., human 5-HT2A) through competitive displacement of a radiolabeled ligand.

Materials:

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) recombinantly
expressing the human receptor of interest.

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g.,
[3H]ketanserin for 5-HT2A).

Test Compound: 4-HO-MET hydrochloride or fumarate salt.

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCI) with appropriate pH (e.qg.,
7.4) and ionic strength.

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for
the target receptor to determine non-specific binding.

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a
solution like polyethyleneimine (PEI) to reduce non-specific binding.

Scintillation Counter: For quantifying the radioactivity bound to the filters.

Procedure:

e Membrane Preparation: Frozen cell membranes expressing the target receptor are thawed

and resuspended in the assay buffer. Protein concentration is determined using a standard
method (e.g., BCA assay).

o Assay Plate Setup: The assay is typically performed in a 96-well plate format. Each well
contains the cell membrane preparation, the radioligand at a fixed concentration (usually at
or below its Kd value), and either the assay buffer (for total binding), a competing non-
radiolabeled ligand (for non-specific binding), or varying concentrations of the test compound
(4-HO-MET).
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 Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a predetermined
time to allow the binding to reach equilibrium.

« Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a
cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
The filters are then washed multiple times with ice-cold wash buffer to remove any remaining
unbound radioactivity.

» Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the
radioactivity is measured using a scintillation counter.

o Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
the total binding. The concentration of 4-HO-MET that inhibits 50% of the specific binding of
the radioligand (IC50) is determined by non-linear regression analysis of the competition
curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-
Prusoff equation: Ki = IC50 / (1 + [L]J/Kd), where [L] is the concentration of the radioligand
and Kd is its dissociation constant.

Visualizations
5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the serotonin 5-HT2A
receptor, a G-protein coupled receptor (GPCR) that is a primary target of 4-HO-MET.
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Radioligand Binding Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b129817?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/369153283_Receptor_Binding_Profiles_for_Tryptamine_Psychedelics_and_Effects_of_4-Propionoxy-_NN_-dimethyltryptamine_in_Mice
https://pubs.acs.org/doi/abs/10.1021/acsptsci.2c00222
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2024.1420601/full
https://en.wikipedia.org/wiki/5-HT2A_receptor
https://www.ncbi.nlm.nih.gov/sites/books/NBK91992/
https://www.ncbi.nlm.nih.gov/sites/books/NBK91992/
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/4-HO-MET
https://www.benchchem.com/product/b129817#receptor-binding-affinity-studies-of-4-ho-met
https://www.benchchem.com/product/b129817#receptor-binding-affinity-studies-of-4-ho-met
https://www.benchchem.com/product/b129817#receptor-binding-affinity-studies-of-4-ho-met
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b129817?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

